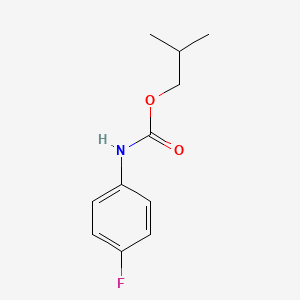
Carbamic acid, 4-fluorophenyl-, isobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl(4-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. The presence of the 4-fluorophenyl group in this compound adds unique properties, making it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl(4-fluorophenyl)carbamate typically involves the reaction of isobutylamine with 4-fluorophenyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Isobutylamine+4-Fluorophenyl chloroformate→Isobutyl(4-fluorophenyl)carbamate+HCl
Industrial Production Methods
Industrial production of carbamates, including isobutyl(4-fluorophenyl)carbamate, often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Isobutyl(4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield isobutylamine and 4-fluorophenol.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbamic acid derivatives.
Substitution: The fluorine atom in the 4-fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Isobutylamine and 4-fluorophenol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Scientific Research Applications
Isobutyl(4-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of isobutyl(4-fluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamylating the active site, leading to the accumulation of acetylcholine and subsequent physiological effects. The presence of the 4-fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl(4-fluorophenyl)carbamate
- Ethyl(4-fluorophenyl)carbamate
- Propyl(4-fluorophenyl)carbamate
Uniqueness
Isobutyl(4-fluorophenyl)carbamate is unique due to its isobutyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The 4-fluorophenyl group also imparts specific electronic and steric effects that can affect the compound’s biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
2-methylpropyl N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H14FNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
GUFAVKNFVOQRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















